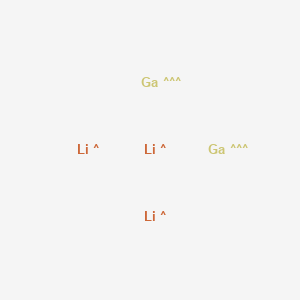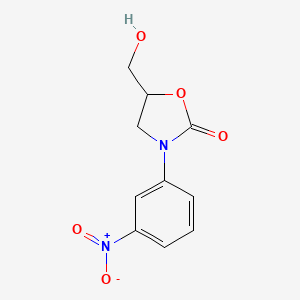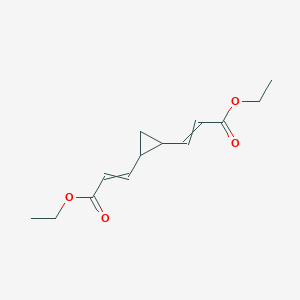
Plumbanone--indium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbanone–indium (1/1) is a compound formed by the combination of plumbanone and indium in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of plumbanone–indium (1/1) typically involves the reaction of plumbanone with indium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of plumbanone–indium (1/1) may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Plumbanone–indium (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of plumbanone–indium (1/1) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of plumbanone–indium (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state indium compounds, while reduction reactions may yield lower oxidation state products.
Applications De Recherche Scientifique
Plumbanone–indium (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: It is used in biological studies to investigate the effects of indium compounds on cellular processes and to develop new diagnostic and therapeutic agents.
Medicine: Plumbanone–indium (1/1) is explored for its potential use in medical imaging and as a component of radiopharmaceuticals for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of plumbanone–indium (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to plumbanone–indium (1/1) include other indium-containing compounds, such as indium chloride, indium nitrate, and indium acetate. These compounds share some chemical properties with plumbanone–indium (1/1) but differ in their specific applications and reactivity.
Uniqueness
Plumbanone–indium (1/1) is unique due to its specific combination of plumbanone and indium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where other indium compounds may not be suitable.
Propriétés
Numéro CAS |
64553-09-9 |
|---|---|
Formule moléculaire |
InOPb |
Poids moléculaire |
338 g/mol |
InChI |
InChI=1S/In.O.Pb |
Clé InChI |
WJWKNRDTZSGMCE-UHFFFAOYSA-N |
SMILES canonique |
O=[Pb].[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
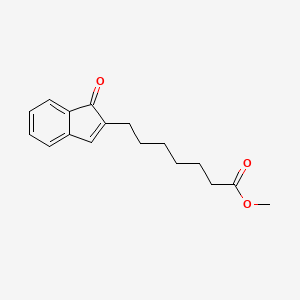
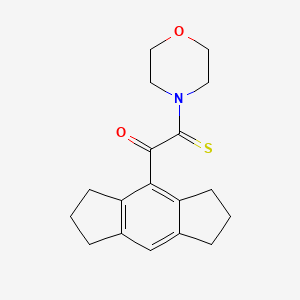
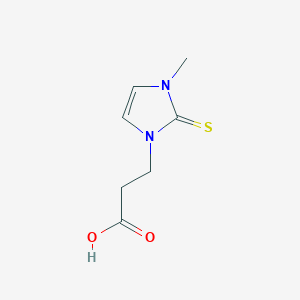
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
